molecular formula C10H9NO3S B187889 Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate CAS No. 884-22-0

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Cat. No. B187889
CAS RN: 884-22-0
M. Wt: 223.25 g/mol
InChI Key: VZOPRRYQDHCORU-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde . The structures of the compounds are determined through the analysis of infrared (IR), proton and carbon-13 nuclear magnetic resonance (1H/13C NMR), and ultraviolet (UV) spectral data .


Molecular Structure Analysis

The molecular structure of “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is confirmed through various analytical and spectroscopic methods, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives, including “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate”, have been reported to act as inhibitors of lipoxygenase, impacting inflammation and psoriasis . They also exhibit a diverse range of pharmacological activities, showcasing their potential as agents with various therapeutic properties .


Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is insoluble in water . Its density is 1.204 g/mL at 25 °C, and it has a boiling point of 284℃ .

Scientific Research Applications

  • Biochemistry and Medicinal Chemistry

    • Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
    • They have a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
    • The development of synthetic processes is one of the most significant problems facing researchers .
  • Green Chemistry

    • Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .
    • The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
    • Different synthetic paths have been developed for the preparation of benzothiazole derivatives .
  • Pharmaceutical Chemistry

    • The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .
    • Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
  • Industrial Applications

    • Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .
    • They are used as electrophosphorescent emitter in OLEDs .
    • 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
  • Inhibitor of Aryl Hydrocarbon Hydroxylase and Aminopyrine N-demethylase

    • 6-Methoxy-2-methylbenzothiazole was used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .
  • Transforming Growth Factor-β (TGF-β) Type I Receptor Inhibitor

    • 7-Methoxy-6- [4- (4-methyl-1,3-thiazol-2-yl)-1 H -imidazol-5-yl]-1,3-benzothiazole 11 (TASP0382088) was synthesized and evaluated as transforming growth factor-β (TGF-β) type I receptor (also known as activin receptor-like kinase 5 or ALK5) inhibitor .
  • Aminothiazole-Linked Metal Chelates

    • Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .
    • These ligands were characterized through various analytical, physical, and spectroscopic methods .
    • The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
    • The spectral results suggested their octahedral geometry .
    • Their bioactive nature was designated by global reactivity parameters .
    • Different microbial species were verified for their potency (in vitro), revealing a strong action .
    • The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition .
  • Synthesis of Benzothiazole Compounds Related to Green Chemistry

    • Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .
    • The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
    • Different synthetic paths have been developed for the preparation of benzothiazole derivatives .
    • Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .
  • Aminothiazole-Linked Metal Chelates

    • Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .
    • These ligands were characterized through various analytical, physical, and spectroscopic methods .
    • The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
    • The spectral results suggested their octahedral geometry .
    • Their bioactive nature was designated by global reactivity parameters .
    • Different microbial species were verified for their potency (in vitro), revealing a strong action .
    • The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition .
  • Synthesis of Benzothiazole Compounds Related to Green Chemistry

    • Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .
    • The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
    • Different synthetic paths have been developed for the preparation of benzothiazole derivatives .
    • Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .

Safety And Hazards

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the safety data sheet . It is advised against food, drug, pesticide or biocidal product use .

properties

IUPAC Name

methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOPRRYQDHCORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350636
Record name Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

CAS RN

884-22-0
Record name Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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